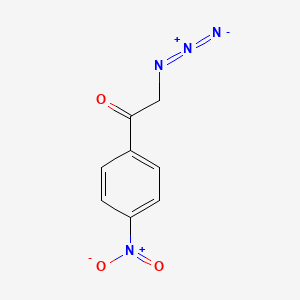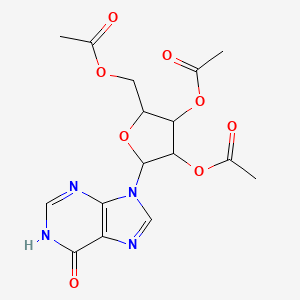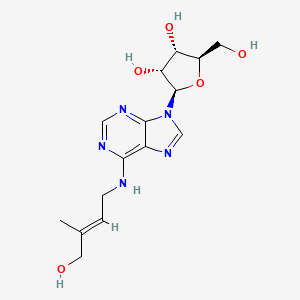
3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)acrylamide
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)acrylamide, also known as MDMAI or Methylenedioxy-N-methyl-2-(2,4,5-trimethoxyphenyl)acetamide, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the family of phenethylamines, which are known for their psychoactive properties. However, the focus of
Mecanismo De Acción
3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)acrylamide acts as a serotonin receptor agonist, which means that it activates serotonin receptors in the brain. Specifically, it has been found to bind to the 5-HT2A receptor subtype, which is known to be involved in the regulation of mood and perception. Activation of this receptor subtype has been linked to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase levels of serotonin in the brain, which may lead to changes in mood and behavior. It has also been found to increase levels of dopamine and norepinephrine, which are neurotransmitters that play a role in regulating mood and arousal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)acrylamide in scientific research is its ability to selectively target serotonin receptors. This allows researchers to study the specific effects of serotonin receptor activation on behavior and mood. However, one limitation of using this compound is its potential for abuse and misuse. Due to its psychoactive properties, there is a risk of individuals using this compound for recreational purposes, which may lead to adverse effects.
Direcciones Futuras
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)acrylamide. One potential area of research is its potential therapeutic applications in treating mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for abuse and misuse. Finally, there is a need for research on the safety and toxicity of this compound, particularly in relation to long-term use.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research due to its ability to interact with serotonin receptors in the brain. While there are limitations to its use, there are several future directions for research on this compound, including its potential therapeutic applications and further study of its biochemical and physiological effects.
Métodos De Síntesis
3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)acrylamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2,4-dimethoxybenzaldehyde with 3,4-methylenedioxyphenyl-2-nitropropene, followed by reduction with sodium borohydride to yield the desired product. The purity of the compound can be improved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)acrylamide has been found to have potential applications in scientific research due to its ability to interact with serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. This compound has been shown to bind to serotonin receptors, which may lead to changes in behavior and mood.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-21-13-5-6-14(16(10-13)22-2)19-18(20)8-4-12-3-7-15-17(9-12)24-11-23-15/h3-10H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOAGHZFLJYFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176727 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
298215-63-1 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298215-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















